4-(4-Bromo-3-chlorophenoxy)piperidine
CAS No.: 817187-44-3
Cat. No.: VC8138306
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 817187-44-3 |
|---|---|
| Molecular Formula | C11H13BrClNO |
| Molecular Weight | 290.58 g/mol |
| IUPAC Name | 4-(4-bromo-3-chlorophenoxy)piperidine |
| Standard InChI | InChI=1S/C11H13BrClNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
| Standard InChI Key | ALNHDWVSMGBKMI-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=CC(=C(C=C2)Br)Cl |
| Canonical SMILES | C1CNCCC1OC2=CC(=C(C=C2)Br)Cl |
Introduction
Structural and Chemical Characteristics
The molecular formula of 4-(4-Bromo-3-chlorophenoxy)piperidine is C₁₁H₁₂BrClNO, with a molecular weight of 298.58 g/mol. The piperidine ring adopts a chair conformation, while the phenoxy group introduces steric and electronic effects due to the electron-withdrawing bromine and chlorine substituents. Key physicochemical properties inferred from related compounds include:
The halogen atoms enhance lipophilicity, making the compound suitable for crossing biological membranes.
Synthesis Strategies
Nucleophilic Aromatic Substitution
A plausible route involves reacting 4-bromo-3-chlorophenol with 4-chloropiperidine under basic conditions. This method mirrors the synthesis of 4-(3-chlorophenoxy)piperidine, where phenol derivatives are coupled with piperidine halides using potassium carbonate or sodium hydride . For example:
Yields for analogous reactions range from 40–60% .
Hydrogenation of Dihydropyridine Precursors
Another approach involves hydrogenating a dihydropyridine intermediate. For instance, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can be reduced using hydrogen gas and a rhodium catalyst to yield 4-(4-bromophenyl)piperidine . Adapting this method, introducing chlorine at the 3-position of the phenyl ring prior to hydrogenation could yield the target compound .
Applications in Pharmaceutical and Agrochemical Research
Neurological Drug Development
Piperidine derivatives are pivotal in designing central nervous system (CNS) therapeutics. The halogenated phenoxy group in 4-(4-Bromo-3-chlorophenoxy)piperidine may interact with serotonin or dopamine receptors, similar to 4-(3-chlorophenoxy)piperidine hydrochloride, which is used in neurological disorder research .
Herbicide Formulation
Halogenated phenoxy compounds exhibit herbicidal activity by disrupting plant hormone signaling. The bromine and chlorine substituents enhance stability and bioavailability, making this compound a candidate for agrochemical applications .
Future Research Directions
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Optical Resolution: Developing enantioselective synthesis methods to isolate (S)- or (R)-enantiomers for targeted bioactivity studies .
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Structure-Activity Relationship (SAR) Studies: Modifying halogen positions to optimize binding affinity for specific receptors .
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Green Chemistry Approaches: Exploring catalytic methods to reduce reliance on hazardous reagents .
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